molecular formula C7H13ClFN B6191794 1-fluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 2648948-00-7

1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B6191794
CAS No.: 2648948-00-7
M. Wt: 165.63 g/mol
InChI Key: HVQLLUCGQLNNEA-UHFFFAOYSA-N
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Description

1-fluoro-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFN and a molecular weight of 165.63 g/mol It is a spiro compound, characterized by a unique bicyclic structure where a nitrogen atom is part of one of the rings

Preparation Methods

The synthesis of 1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a fluoroalkyl halide with a spirocyclic amine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while oxidation reactions would yield N-oxides.

Scientific Research Applications

1-fluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The spirocyclic structure also contributes to its unique binding properties, allowing it to interact with multiple sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1-fluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as it can form stronger interactions with target molecules, enhancing its potential as a therapeutic agent.

Properties

CAS No.

2648948-00-7

Molecular Formula

C7H13ClFN

Molecular Weight

165.63 g/mol

IUPAC Name

2-fluoro-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C7H12FN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H

InChI Key

HVQLLUCGQLNNEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2F.Cl

Purity

95

Origin of Product

United States

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